3-Amino-4-iodobenzoic acid

Cross‑coupling Palladium catalysis Kinetics

Researchers optimizing Pd-catalyzed cross-coupling often encounter sluggish kinetics with aryl bromides or chlorides. 3-Amino-4-iodobenzoic acid resolves this bottleneck: the C-I bond undergoes oxidative addition to Pd(0) ~100× faster than aryl bromides and >1,000× faster than aryl chlorides. Key benefits: (1) mild, high-yielding couplings without protecting-group strategies; (2) direct isotopic exchange for on-site SPECT tracer radiolabeling; (3) photo-cleavable C-I bond for photoaffinity labeling probes. Supplied as ≥97% solid with ambient shipping.

Molecular Formula C7H6INO2
Molecular Weight 263.03 g/mol
CAS No. 51411-81-5
Cat. No. B1279740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-4-iodobenzoic acid
CAS51411-81-5
Molecular FormulaC7H6INO2
Molecular Weight263.03 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=O)O)N)I
InChIInChI=1S/C7H6INO2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,9H2,(H,10,11)
InChIKeyMLHDNXRHJMQUOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-4-iodobenzoic acid – Aryl Iodine Building Block for MedChem and Radiolabeling


3-Amino-4-iodobenzoic acid is a bifunctional aromatic carboxylic acid bearing an amino group at the 3‑position and an iodine atom at the 4‑position of the benzene ring [1]. Its molecular architecture provides a versatile scaffold for downstream functionalisation via the carboxylic acid, amine, and the carbon–iodine bond. Unlike simpler halogenated benzoic acids, the iodine substituent confers markedly higher reactivity in palladium‑catalysed cross‑coupling reactions and enables direct isotopic exchange for radiolabeling [1]. The compound is primarily supplied as a research‑grade solid (typical purity ≥97%) with a melting point of 222–223 °C .

3-Amino-4-iodobenzoic acid – Why Halogen Substitution Cannot Be Swapped


Replacing the iodo substituent of 3‑amino‑4‑iodobenzoic acid with a lighter halogen (e.g., Br, Cl) or shifting the substitution pattern fundamentally alters the kinetic profile of metal‑catalysed coupling steps, the partition coefficient, and the hydrogen‑bonding landscape [1]. Aryl iodides oxidatively add to Pd(0) complexes approximately two orders of magnitude faster than the corresponding aryl bromides and three to four orders of magnitude faster than aryl chlorides [1], which means that reactions optimised for the iodo derivative often fail or require forcing conditions when the bromo or chloro analog is substituted. The following evidence quantifies these differences and demonstrates the compound’s irreducible role in programmes where reaction efficiency and late‑stage functionalisation are critical.

3-Amino-4-iodobenzoic acid – Comparator‑Centred Quantitative Differentiation


Oxidative Addition Rate: Iodo vs. Bromo and Chloro Analogs

In Pd(0)-mediated oxidative addition, aryl iodides react approximately 10² times faster than aryl bromides and ≥10⁴ times faster than aryl chlorides under identical conditions [1]. For 3‑amino‑4‑iodobenzoic acid, this translates to complete conversion in Suzuki–Miyaura couplings within minutes at 60–80 °C, whereas the corresponding 3‑amino‑4‑bromobenzoic acid requires hours or elevated temperatures (100‑120 °C) to reach comparable yields [1][2]. When the chloro analog is employed, reactions often fail to proceed without specialised ligands [1].

Cross‑coupling Palladium catalysis Kinetics

Computed Lipophilicity and Drug‑Likeness Comparison

The XLogP3 for 3‑amino‑4‑iodobenzoic acid is 1.4, compared with 0.9 for the 4‑bromo analog and 0.5 for the 4‑chloro analog [1][2][3]. The increased logP of the iodo compound correlates with enhanced passive membrane permeability (predicted PAMPA‑logPe = −5.8) versus the bromo (−6.2) and chloro (−6.6) congeners [1]. This trend is consistent with classical QSAR models linking halogen size to lipophilicity.

Physicochemical properties Drug design LogP

Topological Polar Surface Area and Hydrogen‑Bond Capacity

The topological polar surface area (TPSA) of 3‑amino‑4‑iodobenzoic acid is 63.3 Ų, identical to that of the bromo and chloro analogs (63.3 Ų) but higher than that of 3‑aminobenzoic acid (61.2 Ų) [1][2]. The iodo compound contributes two hydrogen‑bond donors and three acceptors, a pattern shared with all 3‑amino‑4‑halobenzoic acids yet distinct from 4‑iodobenzoic acid (one donor, two acceptors) [3]. This conserved H‑bond framework is essential for maintaining target engagement in peptidomimetic and enzyme‑inhibitor applications.

TPSA Drug‑likeness Molecular properties

Isotopic Radiolabeling Readiness for SPECT/PET Probes

The aromatic iodine atom in 3‑amino‑4‑iodobenzoic acid can be directly exchanged with radioactive iodine isotopes (I‑123, I‑124, I‑125, I‑131) via Cu(I)‑catalysed halide exchange or electrophilic iodination/demetallation protocols [1]. In contrast, the bromo and chloro analogs require multi‑step conversion to an organometallic intermediate prior to radio‑iodination, increasing precursor synthesis time by >12 h and reducing radiochemical yield [1]. The iodo compound supports room‑temperature, one‑pot labelling under neutral conditions, whereas bromo‑precursor labelling typically demands >100 °C and strongly acidic media that may degrade sensitive bioconjugates [1].

Radiolabeling SPECT imaging Isotope exchange

Storage and Handling Stability: Light Sensitivity and Thermal Behavior

3‑Amino‑4‑iodobenzoic acid is reported to be light‑sensitive and requires storage at room temperature protected from light, whereas the bromo and chloro analogs are stable under ambient laboratory lighting . The iodo compound also exhibits a melting point of 222–223 °C, slightly higher than the bromo analog (mp 218–220 °C) and significantly higher than the chloro analog (mp 195–197 °C), indicating potentially greater thermal stability during melt‑processing or formulation .

Stability Storage Light sensitivity

Antiviral Cytotoxicity Profile Against Viral Strains

3‑Amino‑4‑iodobenzoic acid (3AIBA) has been shown to be cytotoxic to herpes simplex virus and vesicular stomatitis virus, with the mechanism involving release of reactive oxygen species (ROS) and inhibition of viral DNA/RNA synthesis . In contrast, 3‑amino‑4‑bromobenzoic acid and 3‑amino‑4‑chlorobenzoic acid are primarily cited as inert synthetic intermediates lacking such direct antiviral activity . While the cytotoxicity data are qualitative, they highlight a biological differentiation driven by the iodine atom’s unique redox chemistry.

Antiviral activity Cytotoxicity Reactive oxygen species

3-Amino-4-iodobenzoic acid – Evidence‑Backed Application Scenarios


Late‑Stage Diversification via Suzuki–Miyaura Coupling

When a library of biaryl compounds must be prepared from a common precursor, 3‑amino‑4‑iodobenzoic acid’s high oxidative addition rate (Section 3, Evidence 1) permits fast, mild, and high‑yielding Pd‑catalysed couplings. The free amine remains available for further amide formation or reductive amination without requiring protecting‑group strategies, enabling efficient parallel synthesis .

One‑Pot Radioiodination for SPECT Tracer Development

Imaging centres seeking to produce novel SPECT tracers on‑site can exploit the direct isotope exchange capability of the iodo compound (Section 3, Evidence 4). The availability of both amine and carboxylic acid handles allows facile conjugation to targeting vectors (peptides, antibodies) prior to or after radiolabeling, streamlining the workflow and reducing radiation exposure to personnel .

Peptidomimetics and Enzyme Inhibitors with Defined H‑Bond Geometry

The conserved TPSA and H‑bond donor/acceptor profile shared with the bromo and chloro analogs (Section 3, Evidence 3) ensures that 3‑amino‑4‑iodobenzoic acid can replace lighter halogens in known pharmacophores without significantly altering key molecular recognition features, while the iodine’s larger van der Waals radius (1.98 Å vs. Br 1.85 Å) can be exploited to fill a hydrophobic pocket or create a halogen bond that enhances binding affinity .

Photochemical Activation and Photoaffinity Labeling

The light sensitivity of the C–I bond (Section 3, Evidence 5) makes 3‑amino‑4‑iodobenzoic acid a suitable precursor for photo‑induced electron transfer reactions or photoaffinity labelling probes. Upon UV irradiation, the C–I bond homolytically cleaves to generate an aryl radical that can covalently cross‑link to adjacent proteins, a feature that bromo and chloro analogs do not provide under similarly mild photochemical conditions .

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